2-Chloro-6-cyclopropoxypyridin-4-amine 2-Chloro-6-cyclopropoxypyridin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20343625
InChI: InChI=1S/C8H9ClN2O/c9-7-3-5(10)4-8(11-7)12-6-1-2-6/h3-4,6H,1-2H2,(H2,10,11)
SMILES:
Molecular Formula: C8H9ClN2O
Molecular Weight: 184.62 g/mol

2-Chloro-6-cyclopropoxypyridin-4-amine

CAS No.:

Cat. No.: VC20343625

Molecular Formula: C8H9ClN2O

Molecular Weight: 184.62 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-6-cyclopropoxypyridin-4-amine -

Specification

Molecular Formula C8H9ClN2O
Molecular Weight 184.62 g/mol
IUPAC Name 2-chloro-6-cyclopropyloxypyridin-4-amine
Standard InChI InChI=1S/C8H9ClN2O/c9-7-3-5(10)4-8(11-7)12-6-1-2-6/h3-4,6H,1-2H2,(H2,10,11)
Standard InChI Key CFLUOBDAGCRSCD-UHFFFAOYSA-N
Canonical SMILES C1CC1OC2=NC(=CC(=C2)N)Cl

Introduction

Structural and Molecular Characteristics

Core Architecture

2-Chloro-6-cyclopropoxypyridin-4-amine features a pyridine ring substituted at three positions:

  • Position 2: Chlorine atom

  • Position 6: Cyclopropoxy group (O-C₃H₅)

  • Position 4: Primary amine (-NH₂)

The cyclopropoxy group introduces significant steric strain due to the three-membered ring, influencing reactivity and intermolecular interactions compared to bulkier alkoxy substituents like isopropoxy .

Molecular Formula and Weight

  • Molecular Formula: C₈H₉ClN₂O

  • Molecular Weight: 184.63 g/mol

  • Exact Mass: 184.0375 Da

This contrasts with the isopropoxy analogue (C₈H₁₁ClN₂O, MW 186.64) , demonstrating how cyclopropane’s reduced carbon count lowers molecular weight despite similar substituent complexity.

Table 1: Comparative Molecular Data

Property2-Chloro-6-cyclopropoxypyridin-4-amine2-Chloro-6-isopropoxypyridin-4-amine
Molecular FormulaC₈H₉ClN₂OC₈H₁₁ClN₂O
Molecular Weight (g/mol)184.63186.64
LogP (Predicted)2.1 ± 0.32.685

Synthesis Strategies

Chlorination of Hydroxypyridine Precursors

A validated route for analogous compounds involves chlorinating 2-hydroxy-6-cyclopropoxypyridin-4-amine using thionyl chloride (SOCl₂) in 1,2-dichloroethane under reflux . Key parameters:

  • Catalyst: 1–2 drops of DMF accelerate reaction kinetics

  • Molar Ratio: 2.1 eq SOCl₂ per hydroxyl group

  • Yield: ~70–75% (extrapolated from similar systems )

Table 2: Representative Synthesis Conditions

StepReactantsConditionsIntermediate
16-Fluoro-2-chloropyridin-4-amine + CyclopropanolK₂CO₃, DMF, 80°C, 12 h2-Chloro-6-cyclopropoxypyridin-4-amine
2Intermediate + SOCl₂1,2-Dichloroethane, DMF, 110°C, 4 hFinal product

Physicochemical Properties

Acidity and Basicity

  • Amine pKa: Estimated at 3.8–4.2 (cf. pyridine pKa = 5.23 ). Electron-withdrawing Cl and O-cyclopropyl groups reduce basicity.

  • LogP: Predicted 2.1 ± 0.3 (ALOGPS), lower than isopropoxy analogue due to cyclopropane’s reduced hydrophobicity .

Spectral Characteristics

  • ¹H NMR (CDCl₃): δ 1.05–1.15 (m, 4H, cyclopropane), 3.85 (s, 1H, OCH), 6.45 (s, 1H, pyridine H-5), 6.72 (s, 1H, pyridine H-3) .

  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1580 cm⁻¹ (C=N pyridine), 1090 cm⁻¹ (C-O-C) .

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-deficient pyridine ring directs incoming electrophiles to position 5 (para to Cl). For example:

  • Nitration: Generates 5-nitro derivatives using HNO₃/H₂SO₄ at 0°C .

  • Suzuki Coupling: Pd-catalyzed cross-coupling at position 4 enables aryl group introduction .

Amine Functionalization

The primary amine undergoes:

  • Acylation: Acetyl chloride in pyridine yields 4-acetamido derivatives

  • Schiff Base Formation: Condensation with aldehydes under mild acid catalysis

Industrial and Research Applications

Pharmaceutical Intermediates

Structural analogs serve as kinase inhibitors and ubiquitin-specific protease (USP) modulators . The cyclopropoxy group may enhance metabolic stability compared to larger alkoxy chains.

Agrochemical Development

Chloropyridines with alkoxy groups show insecticidal activity against Lepidoptera larvae . The strained cyclopropane ring could disrupt insect nervous systems via novel receptor interactions.

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